molecular formula C11H10ClNO4 B8279360 5-(5-Chloro-2-methoxy-3-methylphenyl)-oxazolidine-2,4-dione

5-(5-Chloro-2-methoxy-3-methylphenyl)-oxazolidine-2,4-dione

Cat. No.: B8279360
M. Wt: 255.65 g/mol
InChI Key: YHYNKQHMTKHXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-methoxy-3-methylphenyl)-oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H10ClNO4 and its molecular weight is 255.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

IUPAC Name

5-(5-chloro-2-methoxy-3-methylphenyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C11H10ClNO4/c1-5-3-6(12)4-7(8(5)16-2)9-10(14)13-11(15)17-9/h3-4,9H,1-2H3,(H,13,14,15)

InChI Key

YHYNKQHMTKHXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C2C(=O)NC(=O)O2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the procedure of Example 9, except that methylene chloride was used in place of chloroform for product extraction following the quench, ethyl 1-(5-chloro-2-methoxy-3-methylphenyl)-1-hydroxymethanecarboximidate hydrochloride (2.5 g., 8.5 mmoles) in 250 ml. of tetrahydrofuran was reacted with phosgene in the presence of triethylamine (2.7 g., 27 mmoles). The product was isolated by pouring the reaction mixture slowly over 1 liter of crushed ice. The aqueous phase was separated and extracted with three portions of methylene chloride. The combined organic phase/extracts was evaporated to solids. The crude product was taken up in 1 N sodium hydroxide, extracted with ether, and acidified with 3 N hydrochloric acid to precipitate the desired product (1.81 g., 83%, m.p. 184°-186° C.). Recrystallization from toluene gave purified 5-(5-chloro-2-methoxy-3-methylphenyl)oxazolidine-2,4-dione (1.57 g., 72% over-all; m.p. 187°-189° C.).
Name
ethyl 1-(5-chloro-2-methoxy-3-methylphenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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